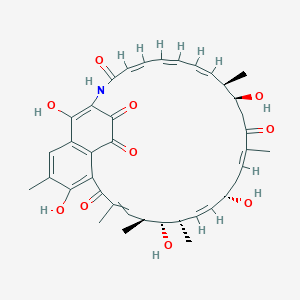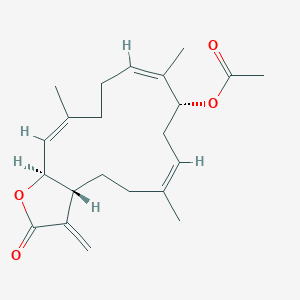![molecular formula C24H26N2O5S3 B218146 (2Z,4E,22Z)-26,27-Dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2'-oxirane]-6,21-dione CAS No. 102852-48-2](/img/structure/B218146.png)
(2Z,4E,22Z)-26,27-Dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2'-oxirane]-6,21-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2Z,4Z,22Z)-26,27-dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2’-oxirane]-6,21-dione is a complex organic molecule characterized by multiple rings and functional groups. This compound is notable for its intricate structure, which includes spiro and oxirane groups, as well as multiple hydroxyl and methyl groups. Such complexity often indicates potential for diverse chemical reactivity and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4Z,22Z)-26,27-dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2’-oxirane]-6,21-dione typically involves multi-step organic synthesis techniques. The process may start with simpler organic molecules that undergo a series of reactions such as cyclization, oxidation, and functional group modifications to achieve the final complex structure. Specific reaction conditions, including temperature, solvents, and catalysts, are crucial for each step to ensure the desired transformations and yield.
Industrial Production Methods
Industrial production of this compound would likely require optimization of the synthetic route to maximize yield and minimize costs. This could involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The industrial process would also need to address safety and environmental concerns associated with the handling and disposal of reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
(2Z,4Z,22Z)-26,27-dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2’-oxirane]-6,21-dione: can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: The methyl groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield diketones, while reduction of the oxirane ring could produce diols. Substitution reactions could introduce various functional groups, leading to a wide range of derivative compounds.
Aplicaciones Científicas De Investigación
(2Z,4Z,22Z)-26,27-dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2’-oxirane]-6,21-dione:
Chemistry: As a complex organic molecule, it can be used to study reaction mechanisms, synthesis techniques, and the properties of spiro compounds.
Biology: Its biological activity can be explored for potential therapeutic applications, such as enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its pharmacological properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Its unique structure may find applications in materials science, such as the development of new polymers or advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2Z,4Z,22Z)-26,27-dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2’-oxirane]-6,21-dione depends on its interaction with molecular targets. These interactions could involve binding to specific enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s multiple functional groups and complex structure allow for diverse interactions, which can be studied using techniques such as molecular docking, enzyme assays, and cellular studies.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2Z,4Z,22Z)-26,27-dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2’-oxirane]-6,21-dione include other spiro compounds and oxirane-containing molecules. Examples include:
- Spiro[cyclohexane-1,2’-oxirane]
- Spiro[4.5]decane-1,2’-oxirane
- 9,10-epoxy-9,10-dihydroanthracene
Uniqueness
The uniqueness of (2Z,4Z,22Z)-26,27-dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2’-oxirane]-6,21-dione lies in its highly complex structure, which combines multiple rings, spiro junctions, and functional groups. This complexity provides a rich platform for studying various chemical reactions and biological interactions, making it a valuable compound for scientific research.
Propiedades
Número CAS |
102852-48-2 |
|---|---|
Fórmula molecular |
C24H26N2O5S3 |
Peso molecular |
542.6 g/mol |
Nombre IUPAC |
(2Z,4Z,22Z)-26,27-dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2'-oxirane]-6,21-dione |
InChI |
InChI=1S/C29H34O10/c1-16-6-9-27-14-34-22(31)12-17-7-10-35-28(23(32)25(33)39-24(17)28)8-4-3-5-21(30)38-18-13-20(37-19(27)11-16)29(15-36-29)26(18,27)2/h3-5,8,11-12,18-20,23-25,32-33H,6-7,9-10,13-15H2,1-2H3/b5-3-,8-4-,17-12- |
Clave InChI |
BBRXIMOXXQYCCP-JBQVEOKHSA-N |
SMILES |
CC1=CC2C3(CC1)COC(=O)C=C4CCOC5(C4OC(C5O)O)C=CC=CC(=O)OC6C3(C7(CO7)C(C6)O2)C |
SMILES isomérico |
CC1=CC2C3(CC1)COC(=O)/C=C\4/CCOC5(C4OC(C5O)O)/C=C\C=C\C(=O)OC6C3(C7(CO7)C(C6)O2)C |
SMILES canónico |
CC1=CC2C3(CC1)COC(=O)C=C4CCOC5(C4OC(C5O)O)C=CC=CC(=O)OC6C3(C7(CO7)C(C6)O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(6S)-N-[3-[4-[(2Z)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B218068.png)

![tert-butyl N-[(1S)-2-methyl-1-(5-methyl-4-oxo-3,1-benzoxazin-2-yl)propyl]carbamate](/img/structure/B218091.png)




![[[(2R,3S,5S)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B218133.png)

![(Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid](/img/structure/B218158.png)


